Circulin E
Description
Circulin E is a member of the cyclotide family, a class of plant-derived cyclic cystine knot (CCK) peptides characterized by their stable structural framework and diverse bioactivities. These peptides are renowned for their antimicrobial and anti-HIV activities, attributed to their unique CCK motif, which confers resistance to enzymatic degradation and thermal denaturation . Circulins typically consist of 30 amino acids with three conserved disulfide bonds, forming a knotted topology critical for their stability and bioactivity. Their hydrophobic surfaces, localized on specific loops, mediate interactions with microbial membranes and host cells, driving both therapeutic and cytotoxic effects .
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
KIPCGESCVWIPCLTSVFNCKCENKVCYHD |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Circulin E can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the routine and automated chemical synthesis of long peptide chains . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of this compound is achieved through a series of chemical ligation reactions, often involving the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
Industrial production of this compound and other cyclotides can be challenging due to their complex structures. advances in recombinant DNA technology have enabled the production of these peptides in microbial systems. This method involves the insertion of genes encoding the cyclotides into microorganisms, which then express and produce the peptides . Additionally, plant cell cultures have been explored as a sustainable and scalable method for producing cyclotides .
Chemical Reactions Analysis
Types of Reactions
Circulin E undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds through oxidation is a key reaction in the synthesis of its cyclic structure . Reduction reactions can break these disulfide bonds, leading to linear forms of the peptide .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents like iodine or hydrogen peroxide for disulfide bond formation, and reducing agents like dithiothreitol (DTT) for disulfide bond cleavage . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include the cyclic form of this compound with intact disulfide bonds, and linear forms resulting from the reduction of these bonds . These different forms can exhibit varying biological activities and stabilities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Circulin E involves its interaction with bacterial cell membranes. The peptide’s amphipathic nature allows it to insert into the lipid bilayer, causing membrane disruption and cell lysis . This mechanism is similar to that of other antimicrobial peptides, which target the negatively charged components of bacterial membranes .
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: Circulin B’s stability and low haemolytic activity make it a promising candidate for anti-HIV and antimicrobial therapies. Its structural resilience underlines the importance of computational modeling in peptide drug design .
- Structure-Activity Relationships : The localization of hydrophobic patches dictates bioactivity and toxicity. Modifying loop sequences, as seen in Kalata B1 variants, can decouple therapeutic effects from cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
